molecular formula C18H11BrClN3O2S B15150486 N'-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-chloro-1-benzothiophene-2-carbohydrazide

N'-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-chloro-1-benzothiophene-2-carbohydrazide

Cat. No.: B15150486
M. Wt: 448.7 g/mol
InChI Key: VCSVJXYYAOYMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-chloro-1-benzothiophene-2-carbohydrazide is a complex organic compound that features a unique structure combining an indole and a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-chloro-1-benzothiophene-2-carbohydrazide typically involves the condensation of a substituted isatin with a benzothiophene derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. For instance, the condensation reaction between thiocarbohydrazide and substituted isatin in aqueous ethanol has been reported as an effective method .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors might be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-chloro-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and benzothiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, such as alkyl or aryl groups, onto the indole or benzothiophene rings.

Scientific Research Applications

N’-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-chloro-1-benzothiophene-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-chloro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. For instance, similar compounds have been shown to bind to cannabinoid receptors, influencing pain pathways and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N’-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-chloro-1-benzothiophene-2-carbohydrazide apart is its unique combination of an indole and benzothiophene moiety, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C18H11BrClN3O2S

Molecular Weight

448.7 g/mol

IUPAC Name

N-[(4-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-3-chloro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C18H11BrClN3O2S/c1-8-6-7-10-12(13(8)19)15(17(24)21-10)22-23-18(25)16-14(20)9-4-2-3-5-11(9)26-16/h2-7,21,24H,1H3

InChI Key

VCSVJXYYAOYMTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=C2N=NC(=O)C3=C(C4=CC=CC=C4S3)Cl)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.